N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-11-12(2)20-19-22(18(11)24)15(10-26-19)13-5-3-6-14(9-13)21-17(23)16-7-4-8-25-16/h3,5-6,9-10,16H,4,7-8H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLXSKDXBQSZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NC(=O)C4CCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiazolopyrimidine core. One common approach is the cyclocondensation of 3,4-dihydropyrimidine-2(1H)-thiones with appropriate aldehydes under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable leaving group.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities, such as antitumor, antibacterial, and anti-inflammatory properties.
Medicine: The compound's biological activities suggest potential applications in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antitumor activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cancer cell proliferation. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
Table 1: Substituent Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
Key Observations :
Core Heterocycle :
- The target compound and Ethyl derivative share a thiazolo[3,2-a]pyrimidine core, whereas the thiadiazolo[3,2-a]pyrimidine in replaces the thiazole sulfur with a nitrogen, altering electronic properties and hydrogen-bonding capacity.
- Thiadiazolo derivatives may exhibit higher electron deficiency, influencing reactivity and binding to biological targets .
Substituent Effects: Position 2: The Ethyl derivative’s 2,4,6-trimethoxybenzylidene group introduces methoxy substituents, enabling π-π stacking and hydrogen bonding . Position 6: The Ethyl derivative’s ethyl carboxylate group enhances hydrophilicity, while the target compound’s tetrahydrofuran carboxamide balances hydrophilicity and conformational rigidity.
Crystallographic and Hydrogen-Bonding Properties
Table 2: Crystallographic Data Comparison
Key Observations :
Pharmacological Implications
- Ethyl Derivative : The trimethoxybenzylidene group may enhance DNA intercalation or enzyme inhibition, common in anticancer agents.
- Target Compound : The tetrahydrofuran carboxamide could improve blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
- Thiadiazolo Derivatives : The thiadiazole ring’s electron-deficient nature may enhance binding to enzymes like thymidylate synthase .
Biological Activity
N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:
- Formation of Thiazolo[3,2-a]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
- Coupling with Phenyl Group : The thiazolo[3,2-a]pyrimidine derivative is then coupled with a phenyl group to enhance biological activity.
- Carboxamide Formation : The final step involves converting the tetrahydrofuran derivative into a carboxamide.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Lines Tested : Studies have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanism of Action : The compound appears to induce apoptosis and inhibit tubulin polymerization, which is critical for cancer cell division. In vitro studies reported IC50 values in the low micromolar range, suggesting potent activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Similar thiazolo[3,2-a]pyrimidine derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that MIC values can be as low as 15.62 µg/mL against certain strains .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or proliferation.
- Receptor Modulation : It potentially modulates receptor activity that regulates cell growth and survival.
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Anticancer Activity : A recent study showed that derivatives similar to this compound significantly inhibited tumor growth in xenograft models .
- Antimicrobial Efficacy : Another study demonstrated that these compounds effectively reduced bacterial load in infected animal models .
Data Summary
| Property | Value/Observation |
|---|---|
| Anticancer IC50 (MCF-7) | ~0.46 µM |
| Antimicrobial MIC | 15.62 µg/mL |
| Mechanism | Apoptosis induction, tubulin polymerization inhibition |
| Enzyme Target | Potentially inhibits key metabolic enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
